2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be based on its molecular formula, C22H26N4O3S2. It likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. One of the nitrogen atoms bears a hydrogen atom, and the other is called a pyrrole type nitrogen .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the development of Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as assessed by various in vitro tests, such as DPPH, ABTS, and FRAP assays. The study underlines the potential of pyrazole-acetamide derivatives in the creation of coordination complexes with beneficial antioxidant properties (Chkirate et al., 2019).
Insecticidal Applications
Derivatives of pyrazole-acetamide have been explored for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The synthesis of new heterocycles incorporating a thiadiazole moiety from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide highlights the role of such compounds in developing potential insecticidal agents (Fadda et al., 2017).
Potential Antimicrobial Agents
Several studies have synthesized novel thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, showcasing potential as antimicrobial agents. These studies emphasize the versatility of pyrazole-acetamide derivatives in generating compounds with promising biological activities against various microorganisms (Aly et al., 2011).
Anticancer Drug Synthesis and Analysis
Pyrazole-acetamide derivatives have also been utilized in the synthesis of compounds with potential anticancer activity. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its anticancer properties, including molecular docking analyses targeting specific cancer receptors (Sharma et al., 2018).
Antipsychotic Potential
The exploration of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents represents another intriguing application. These compounds have shown an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting an innovative approach to antipsychotic therapy (Wise et al., 1987).
Properties
IUPAC Name |
2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-5-30-22-20(31(28,29)17-11-9-14(2)10-12-17)21(23)26(25-22)13-19(27)24-18-8-6-7-15(3)16(18)4/h6-12H,5,13,23H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIFXTQZMYUWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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